Managlinat Dialanetil

描述

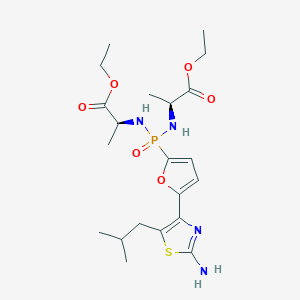

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate (CID 73014123) is a chiral organophosphorus compound featuring a central furan-thiazole hybrid scaffold. Its molecular formula is C₂₁H₃₃N₄O₅PS, with stereochemistry defined at the two propionate ester groups (2S,2'S configuration). Key structural attributes include:

- A phosphanediyl-bis(azanediyl) core bridging the furan and thiazole moieties.

- Diethyl ester groups that influence solubility and metabolic stability.

Predicted collision cross-section (CCS) values for its adducts range from 214.7 to 219.9 Ų, indicating moderate conformational flexibility in gas-phase analyses .

属性

Key on ui mechanism of action |

In type 2 diabetes, the liver produces excessive amounts of glucose through the gluconeogenesis (GNG) pathway and consequently is partly responsible for the elevated glucose levels characteristic of the disease. CS-917 targets the AMP binding site of fructose 1,6-bisphosphatase (FBPase), inhibiting the GNC pathway. |

|---|---|

CAS 编号 |

280782-97-0 |

分子式 |

C21H33N4O6PS |

分子量 |

500.6 g/mol |

IUPAC 名称 |

ethyl (2S)-2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H33N4O6PS/c1-7-29-19(26)13(5)24-32(28,25-14(6)20(27)30-8-2)17-10-9-15(31-17)18-16(11-12(3)4)33-21(22)23-18/h9-10,12-14H,7-8,11H2,1-6H3,(H2,22,23)(H2,24,25,28)/t13-,14-/m0/s1 |

InChI 键 |

BYKBUQDQTLDNLE-KBPBESRZSA-N |

手性 SMILES |

CCOC(=O)[C@H](C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)N[C@@H](C)C(=O)OCC |

规范 SMILES |

CCOC(=O)C(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |

外观 |

Solid powder |

其他CAS编号 |

280782-97-0 |

纯度 |

>98% |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for sort term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CS 917 CS-917 CS917 cpd GP 3034 GP-3034 GP3034 managlinat dialanetil MB 06322 MB-06322 MB-6322 MB06322 N,N'-((5-(2-amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphinylidene)bis(alanine) diethyl ester R 132917 R-132917 R132917 |

产品来源 |

United States |

准备方法

合成路线和反应条件: MB06322 的合成涉及使用双酰胺前药策略。化合物 MB05032 是活性形式,通过双酰胺前药 MB06322 口服递送。 MB06322 到 MB05032 的转化分为两步:首先,通过酯酶的作用,其次,通过磷酰胺酶的作用 .

工业生产方法: MB06322 的工业生产遵循类似的合成路线,确保化合物的稳定性和生物利用度。 该过程涉及仔细控制反应条件,以实现最终产品的产率和纯度 .

化学反应分析

反应类型: MB06322 经历水解转化为其活性形式 MB05032。 这种转化涉及酯酶和磷酰胺酶在体内将双酰胺基团裂解 .

常用试剂和条件: 水解反应需要特定的酶(酯酶和磷酰胺酶),并在体内的生理条件下进行 .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate in cancer treatment. In vitro evaluations have shown that the compound exhibits significant cytotoxic effects against various human tumor cell lines. For example, it was tested through the National Cancer Institute's protocols and demonstrated a mean growth inhibition rate of over 50% in certain cancer cell lines .

Enzyme Inhibition

The compound has been identified as an inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. The inhibition constant (IC50) was measured at 10 nM, indicating a strong affinity for the target enzyme. This suggests potential applications in metabolic disorders where regulation of glucose metabolism is crucial .

Drug-Like Properties

Assessment using SwissADME software indicates that diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate possesses favorable drug-like properties such as solubility and permeability, making it a candidate for further development as a therapeutic agent .

Synthetic Methods

The synthesis of this compound has been described in various patents and scientific literature. It typically involves multi-step reactions starting from readily available precursors. The stability of the synthesized compound is critical for its application in pharmaceuticals; thus, ongoing research focuses on optimizing synthesis methods to enhance yield and purity .

作用机制

MB06322 通过抑制酶果糖 1,6-二磷酸酶发挥作用。该酶是糖异生途径的关键调节剂,糖异生途径负责肝脏中葡萄糖的产生。 通过抑制这种酶,MB06322 减少了葡萄糖的产生,从而导致血糖水平降低 .

MB06322 的分子靶标包括果糖 1,6-二磷酸酶的 AMP 结合位点。 该化合物模拟 AMP 的结构,使其能够与酶结合并抑制其活性 .

类似化合物:

独特性: MB06322 的独特之处在于它能够通过双酰胺前药策略转化为其活性形式 MB05032。 这种方法增强了化合物的稳定性和生物利用度,使其成为比其他类似化合物更有效的果糖 1,6-二磷酸酶抑制剂 .

相似化合物的比较

Structural Analogues from Phosphonodiamidate Prodrug Studies

highlights several compounds with analogous bis(azanediyl)phosphoryl backbones and esterified propionate groups, synthesized as prodrugs for phosphoantigen-activated T-cell therapies. Key comparisons:

Key Observations :

- Ester Groups : Diethyl esters in the target compound balance solubility and lipophilicity better than dimethyl (14a) or dibenzyl (13d) analogues, which exhibit extreme polarity or steric hindrance, respectively .

- Substituent Effects: The 2-amino-5-isobutylthiazol-4-yl group in the target compound distinguishes it from hydroxyl/alkenyl substituents in analogues. Thiazole rings are known to enhance binding to biological targets (e.g., kinases, ion channels) compared to purely aliphatic chains .

- Stereochemistry : All compounds share (2S,2'S) configurations, critical for maintaining consistent spatial orientation of functional groups.

NMR and Conformational Comparisons

demonstrates that minor structural changes (e.g., substituent position) significantly alter NMR chemical shifts in regions corresponding to stereoelectronic environments. For example:

- In compounds 1 and 7 (analogues of rapamycin), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic perturbations .

- The target compound’s thiazole-furan scaffold likely induces unique deshielding effects on adjacent protons, though specific NMR data are unavailable.

生物活性

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate, also known by its CAS number 347870-26-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H33N4O5PS |

| Molecular Weight | 484.55 g/mol |

| CAS Number | 347870-26-2 |

The structural complexity of this compound is indicative of its potential interactions within biological systems.

Research indicates that compounds containing thiazole and furan moieties exhibit diverse biological activities. The specific mechanism of action for diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate is not fully elucidated; however, it is hypothesized to involve inhibition of key enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

A study focusing on related furan derivatives demonstrated significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. Compounds in this class exhibited IC50 values ranging from 0.645 to 94.033 μM, with some being more potent than the standard inhibitor acarbose (IC50 = 452.243 ± 54.142 μM) . This suggests that diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate may possess similar inhibitory properties.

Antidiabetic Potential

Given the compound's structural similarities to other effective α-glucosidase inhibitors, it may be posited as a candidate for antidiabetic drug development. The inhibition of α-glucosidase leads to reduced glucose absorption in the intestines, thereby controlling postprandial blood glucose levels.

Cytotoxicity and Safety Profile

Preliminary studies on related compounds have shown low cytotoxicity towards various cell lines including HEK293 (human embryonic kidney cells), RAW264.7 (mouse macrophages), and HepG2 (human liver cancer cells), suggesting a favorable safety profile . Further investigations are necessary to confirm the safety and efficacy of diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate.

Case Studies and Research Findings

- Inhibition Studies : In a comparative analysis of various furan derivatives, compounds similar to diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate were tested for their α-glucosidase inhibition capabilities with promising results indicating potential antidiabetic applications .

- Safety Assessments : Toxicological evaluations of related thiazole compounds revealed no significant acute toxicity at therapeutic doses; however, chronic effects remain to be thoroughly investigated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。